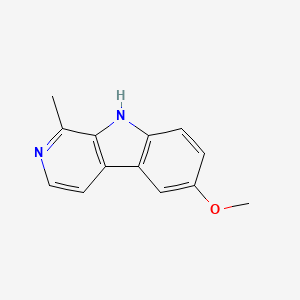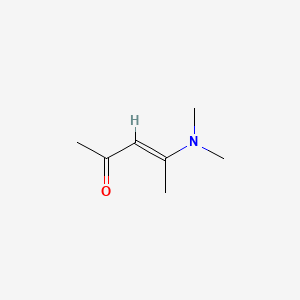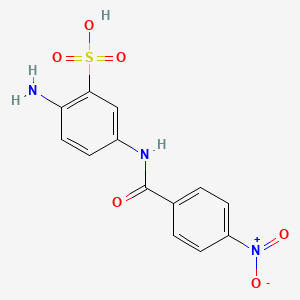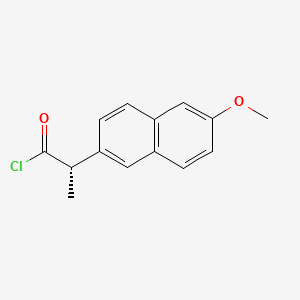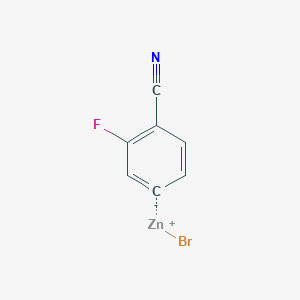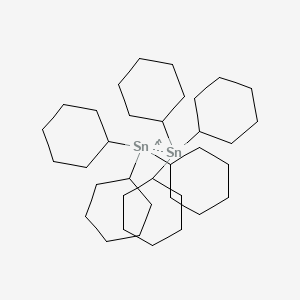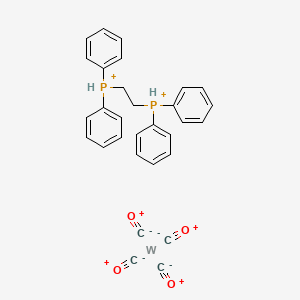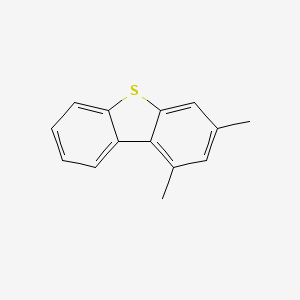![molecular formula C10H13N3O2 B1609249 2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide CAS No. 717-14-6](/img/structure/B1609249.png)
2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide is an organic compound with the molecular formula C10H13N3O2.
Preparation Methods
The synthesis of 2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide typically involves the reaction of 4-methoxybenzaldehyde with hydrazinecarboxamide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and recrystallized from an appropriate solvent .
Chemical Reactions Analysis
2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide can be compared with other similar compounds, such as:
- N’- (1- (4-Methoxyphenyl)ethylidene)-2-pyrazinecarbohydrazide
- N- (1- (4-Methoxyphenyl)ethylidene)-2- (trifluoromethyl)aniline
- N- (1- (4-Methoxyphenyl)ethylidene)-4- (2-pyridinyl)-1-piperazinamine These compounds share structural similarities but differ in their specific functional groups and overall chemical properties, which can lead to variations in their reactivity and applications .
Properties
CAS No. |
717-14-6 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
[(Z)-1-(4-methoxyphenyl)ethylideneamino]urea |
InChI |
InChI=1S/C10H13N3O2/c1-7(12-13-10(11)14)8-3-5-9(15-2)6-4-8/h3-6H,1-2H3,(H3,11,13,14)/b12-7- |
InChI Key |
BDWNPKPUKNYIOF-GHXNOFRVSA-N |
SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)OC |
Isomeric SMILES |
C/C(=N/NC(=O)N)/C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


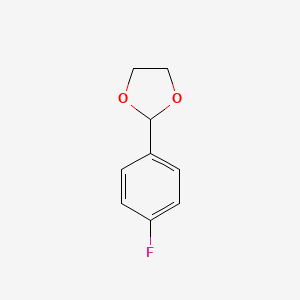


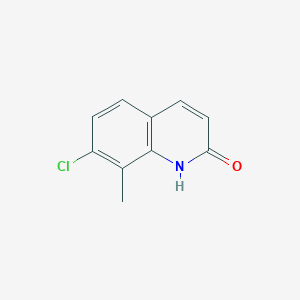
![methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate](/img/structure/B1609175.png)
